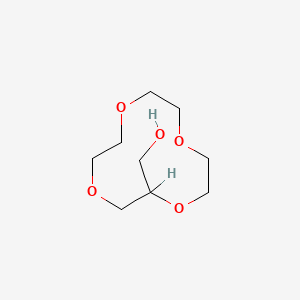

1,4,7,10-Tetraoxacyclododecane-2-methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,4,7,10-tetraoxacyclododec-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O5/c10-7-9-8-13-4-3-11-1-2-12-5-6-14-9/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJIPEIQHUNDGPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOC(COCCO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75507-26-5 | |

| Record name | 1,4,7,10-Tetraoxacyclododecane-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75507-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,7,10-Tetraoxacyclododecane-2-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075507265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,7,10-tetraoxacyclododecane-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Multifaceted Role of 1,4,7,10-Tetraoxacyclododecane-2-methanol in Advanced Drug Development

An In-depth Technical Guide for Researchers and Scientists

Foreword: Unveiling the Potential of a Unique Molecular Scaffold

In the landscape of modern drug development, the pursuit of precision, efficacy, and safety is paramount. This necessitates the exploration of novel molecular entities that can serve as versatile building blocks for sophisticated therapeutic constructs. Among these, functionalized macrocycles have emerged as a class of compounds with exceptional promise. This guide focuses on a particularly intriguing molecule: 1,4,7,10-Tetraoxacyclododecane-2-methanol (CAS Number: 75507-26-5), a functionalized crown ether also known as 2-Hydroxymethyl-12-crown-4.

This document moves beyond a simple recitation of chemical properties. As a senior application scientist, my objective is to provide a comprehensive, in-depth technical guide that illuminates the core attributes of this compound and, more importantly, elucidates its practical applications in drug delivery, bioconjugation, and beyond. We will delve into the causality behind its synthesis, the rationale for its use in complex biological systems, and the detailed methodologies required to harness its full potential. The protocols and insights presented herein are designed to be self-validating, grounded in established scientific principles and supported by authoritative references, empowering researchers to confidently integrate this unique molecule into their development pipelines.

Core Molecular Profile and Physicochemical Characteristics

This compound is a derivative of the 12-crown-4 macrocycle, distinguished by the presence of a hydroxymethyl functional group. This seemingly simple modification dramatically expands the synthetic utility of the parent crown ether, transforming it from a passive chelator into a reactive component for covalent modification and integration into larger molecular architectures.

The foundational 12-crown-4 structure is a cyclic tetramer of ethylene oxide, forming a 12-membered ring with four oxygen atoms.[1] This arrangement creates a central cavity with a high affinity for specific cations, most notably lithium (Li⁺), but also sodium (Na⁺) and potassium (K⁺).[2] The chelation is driven by ion-dipole interactions between the cation and the lone pairs of the oxygen atoms. The hydroxymethyl group provides a primary alcohol functionality, a versatile handle for a wide array of chemical transformations.

Below is a summary of its key physicochemical properties:

| Property | Value | Source(s) |

| CAS Number | 75507-26-5 | [3] |

| Molecular Formula | C₉H₁₈O₅ | [3] |

| Molecular Weight | 206.24 g/mol | [3] |

| Appearance | Colorless to light yellow viscous liquid | [3] |

| Boiling Point | 115 °C at 0.04 mmHg | [3] |

| Density | 1.192 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.480 | [3] |

Synthesis and Purification: A Protocol for Practical Implementation

The synthesis of functionalized crown ethers like this compound is typically achieved through a modification of the Williamson ether synthesis. This method involves the template-assisted cyclization of oligoethylene glycols with a dihalide. The presence of a cation, such as Li⁺, acts as a template, organizing the linear precursors into a conformation that favors intramolecular cyclization.

While a specific, detailed protocol for the synthesis of this compound from readily available starting materials is not explicitly detailed in a single source, a plausible and commonly employed route can be extrapolated from the synthesis of related functionalized crown ethers. This would likely involve the reaction of a protected glycerol derivative with a suitable oligoethylene glycol dihalide in the presence of a base and a template ion, followed by deprotection.

Illustrative Synthetic Workflow:

Caption: Generalized workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol (Hypothetical, based on established methods):

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add a solution of the chosen template salt (e.g., lithium perchlorate) in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran).

-

Addition of Reactants: To the stirred solution, add the protected glycerol derivative and the oligoethylene glycol dihalide.

-

Base Addition: Slowly add a strong base, such as sodium hydroxide, to the reaction mixture. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours to ensure complete cyclization.

-

Workup: After cooling to room temperature, filter the reaction mixture to remove any inorganic salts. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or alumina.

-

Deprotection: The protecting group on the hydroxyl function is removed under appropriate conditions.

-

Final Purification: The deprotected product is further purified by distillation under high vacuum or a final chromatographic step to yield pure this compound.

Applications in Drug Development: A Versatile Linker and Ionophore

The unique combination of a reactive hydroxyl group and a cation-complexing macrocycle makes this compound a highly valuable tool in drug development. Its applications primarily fall into two categories: as a linker for bioconjugation and as an active component in ion-selective drug delivery systems.

Role as a Linker in Bioconjugation

The hydroxymethyl group can be readily converted into other functional groups, such as aldehydes, carboxylic acids, or activated esters, which can then be used to conjugate the crown ether to biomolecules like peptides, proteins, or antibodies. This allows for the attachment of the ionophoric crown ether moiety to a targeting ligand, creating a system capable of altering ion concentrations at a specific site of action.

Conceptual Bioconjugation Strategy:

Caption: A conceptual workflow for the bioconjugation of this compound to a biomolecule.

Detailed Experimental Protocol: Activation and Conjugation (Illustrative)

This protocol describes a general strategy for activating the hydroxyl group and conjugating it to a primary amine on a peptide.

Step 1: Activation of the Hydroxyl Group (Mesylation)

-

Dissolve this compound in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the solution, followed by the dropwise addition of methanesulfonyl chloride.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

-

Monitor the reaction by thin-layer chromatography.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylated crown ether.

Step 2: Conjugation to a Peptide

-

Dissolve the peptide containing a free amine group in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Add a solution of the activated mesylated crown ether in a water-miscible organic solvent (e.g., dimethylformamide) to the peptide solution.

-

Allow the reaction to proceed at room temperature with gentle stirring for several hours to overnight.

-

The resulting peptide-crown ether conjugate can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Application in Ion-Selective Drug Delivery

The ability of the 12-crown-4 moiety to selectively bind cations can be exploited in drug delivery systems.[4] For instance, it can be incorporated into hydrogels or other polymeric matrices to create materials with ion-responsive properties.[5] Such systems could be designed to release a therapeutic agent in response to changes in the local concentration of specific ions.

Furthermore, crown ethers have been investigated for their potential to enhance the permeability of drugs across biological membranes.[6] The ionophoric nature of the crown ether can facilitate the transport of cations across cell membranes, and in some cases, this can be coupled with the transport of a conjugated drug molecule.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

Spectroscopic Data Summary:

| Technique | Key Features and Interpretation |

| ¹H NMR | The spectrum will show characteristic signals for the methylene protons of the crown ether ring, typically in the range of 3.5-4.0 ppm. The protons of the hydroxymethyl group will also be present. A representative spectrum can be found in publicly available databases.[4] |

| ¹³C NMR | The ¹³C NMR spectrum will display signals for the carbon atoms of the crown ether backbone, generally in the 60-80 ppm region, characteristic of ether linkages. The carbon of the hydroxymethyl group will also be identifiable.[7][8] |

| FTIR | The FTIR spectrum is characterized by a strong C-O-C stretching band, typical for ethers, around 1100 cm⁻¹. A broad O-H stretching band from the hydroxyl group will be observed in the region of 3200-3600 cm⁻¹. |

Safety and Handling

Functionalized crown ethers should be handled with care in a laboratory setting. While specific toxicity data for this compound is not extensively documented, crown ethers as a class can exhibit toxicity.[9][10] It is advisable to wear appropriate personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Perspectives

This compound stands as a testament to the power of functional group modification in expanding the utility of a molecular scaffold. Its dual nature as a reactive linker and an ionophore provides a unique platform for the design of innovative drug delivery systems and bioconjugates. The ability to introduce a cation-binding moiety onto a targeting biomolecule opens up new avenues for modulating cellular ion homeostasis with high specificity.

As our understanding of the role of ion channels and transporters in disease progresses, the demand for sophisticated tools to manipulate these processes will undoubtedly increase. Functionalized crown ethers, with this compound as a prime example, are poised to play a significant role in meeting this demand. Future research will likely focus on the development of more complex drug-crown ether conjugates with enhanced targeting capabilities and stimuli-responsive release mechanisms. The insights and methodologies presented in this guide are intended to serve as a solid foundation for researchers embarking on the exciting journey of exploring the full therapeutic potential of this remarkable molecule.

References

-

Wikipedia. 12-Crown-4. [Link]

-

SpectraBase. 2-Hydroxymethyl-12-crown-4. [Link]

-

Atlantis Press. DFT Study of Selectivity of 12-Crown-4 Derivatives on Alkali Metal Ions. [Link]

-

MDPI. Silicon-Bridged Bis(12-crown-4) Ethers as Ionophores for Sodium Ion-Selective Electrodes. [Link]

-

ResearchGate. Crown-Ethers Toxicity Parameters And Their Cumulative Properties In Short-Term Experiments. [Link]

-

ResearchGate. The role of crown ethers in drug delivery. [Link]

-

PubMed. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. [Link]

-

Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

-

SpectraBase. (2S,13S)-12,13-Dihydroxy-1,4,7,10-tetraoxacyclotetradecane. [Link]

-

ACS Publications. Crown Ethers: Novel Permeability Enhancers for Ocular Drug Delivery?. [Link]

-

Interchim. A New Generation of Peptide Conjugation Products. [Link]

-

VTechWorks. Chapter II Crown Ethers. [Link]

-

MDPI. Peptide Conjugation via CuAAC 'Click' Chemistry. [Link]

-

Innovatech Labs. FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

-

ResearchGate. DFT Study of Selectivity of 12-Crown-4 Derivatives on Alkali Metal Ions. [Link]

-

MDPI. Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties: From Synthesis to Applications. [Link]

-

SEM Lab Inc. FTIR Analysis. [Link]

-

PubMed. Genotoxic potential of crown ethers in mammalian cells: induction of sister-chromatid exchanges. [Link]

-

PubMed Central. Universal peptide synthesis via solid-phase methods fused with chemputation. [Link]

-

SEM Lab, Inc. FTIR Analysis. [Link]

-

New Journal of Chemistry. 2-Methylol-12-crown-4 ether immobilized PolyHIPEs toward recovery of lithium(i). [Link]

-

SciSpace. Variability of crown ether toxicity. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Surface Science Western. Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

YouTube. How To Read FTIR Spectroscopy? - Chemistry For Everyone. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

Sources

- 1. 12-Crown-4 - Wikipedia [en.wikipedia.org]

- 2. atlantis-press.com [atlantis-press.com]

- 3. 2-ヒドロキシメチル-12-クラウン-4 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-(HYDROXYMETHYL)-12-CROWN 4-ETHER | 75507-26-5 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Silicon-Bridged Bis(12-crown-4) Ethers as Ionophores for Sodium Ion-Selective Electrodes [mdpi.com]

- 10. Genotoxic potential of crown ethers in mammalian cells: induction of sister-chromatid exchanges - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of 2-Hydroxymethyl-12-crown-4

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxymethyl-12-crown-4

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Hydroxymethyl-12-crown-4, a functionalized crown ether of significant interest in coordination chemistry and materials science. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's synthesis, properties, and applications.

Introduction: The Significance of Functionalized Crown Ethers

Crown ethers, cyclic polyethers discovered by Charles J. Pedersen, are renowned for their ability to selectively bind cations within their central cavity. The 12-crown-4 macrocycle, with its four repeating ethylene oxide units, exhibits a cavity size that is particularly well-suited for the lithium cation (Li⁺). The introduction of a hydroxymethyl (-CH₂OH) functional group onto this scaffold, creating 2-Hydroxymethyl-12-crown-4, imparts several advantageous properties. This functionalization enhances polarity, improves solubility in a wider range of solvents, and provides a reactive handle for covalent attachment to other molecules or surfaces, thereby expanding its utility in areas such as ion-selective sensors, phase-transfer catalysis, and the development of novel ionophores.

Synthesis and Spectroscopic Characterization

The synthesis of 2-Hydroxymethyl-12-crown-4 is typically achieved through a multi-step process starting from readily available precursors. A common route involves the cyclization of oligo(ethylene glycol) derivatives. The final product is generally purified by column chromatography to yield a colorless oil.

Spectroscopic Profile:

-

¹H NMR (CDCl₃, 400 MHz): δ 3.60-3.80 (m, 15H, O-CH₂-CH₂-O and CH-OH), 3.55 (d, 2H, J=4.0 Hz, CH₂-OH). The complex multiplet between 3.60 and 3.80 ppm arises from the overlapping signals of the ethylene glycol protons of the crown ether ring and the methine proton adjacent to the hydroxyl group. The doublet at 3.55 ppm corresponds to the diastereotopic protons of the hydroxymethyl group.

-

¹³C NMR (CDCl₃, 100 MHz): δ 77.8 (CH-OH), 71.5, 71.2, 70.9, 70.8, 70.6, 70.5 (O-CH₂), 63.5 (CH₂-OH). The signals in the 70-72 ppm range are characteristic of the carbon atoms in the crown ether framework, while the signals at 77.8 and 63.5 ppm confirm the presence of the hydroxymethyl substituent.

-

FT-IR (neat): ν (cm⁻¹) 3450 (br, O-H), 2870 (s, C-H), 1100 (s, C-O-C). The broad absorption band around 3450 cm⁻¹ is indicative of the hydroxyl group's O-H stretching vibration. The strong absorption at 1100 cm⁻¹ is characteristic of the C-O-C stretching of the polyether backbone.

Physicochemical Properties

The introduction of the hydroxyl group significantly influences the physical properties of the 12-crown-4 ring.

| Property | Value |

| Appearance | Colorless Oil |

| Molecular Weight | 220.26 g/mol |

| Formula | C₁₀H₂₀O₅ |

| Solubility | Soluble in water, methanol, chloroform, and other polar organic solvents. |

| Boiling Point | Not readily available; likely high due to polarity and hydrogen bonding. |

Cation Complexation: A Focus on Lithium Selectivity

The defining characteristic of 2-Hydroxymethyl-12-crown-4 is its ability to form stable complexes with metal cations. The cavity diameter of the 12-crown-4 ring is ideally suited for the ionic radius of Li⁺, leading to high selectivity for this cation over other alkali metals like Na⁺ and K⁺.

The complexation is a dynamic equilibrium process where the cation is encapsulated within the macrocyclic ring, and the oxygen atoms of the ether linkages coordinate with the metal ion. The hydroxymethyl group can also participate in coordination, potentially leading to stronger binding and modified selectivity compared to the parent 12-crown-4.

Caption: Equilibrium of 2-Hydroxymethyl-12-crown-4 and Li⁺ complexation.

Studies have shown that this crown ether can be used as a lithium ionophore in ion-selective electrodes, demonstrating its high affinity and selectivity for Li⁺. The stability of the complex is often quantified by the stability constant (Kₛ), which is a measure of the equilibrium between the free and complexed species.

Experimental Protocol: Determination of Stability Constant by ¹H NMR Titration

This protocol outlines a standard method for determining the stability constant of the complex between 2-Hydroxymethyl-12-crown-4 and a cation, such as Li⁺, using ¹H NMR spectroscopy. The principle lies in monitoring the chemical shift changes of the crown ether's protons upon incremental addition of the cation salt.

Materials and Equipment:

-

2-Hydroxymethyl-12-crown-4

-

Lithium perchlorate (LiClO₄) or another suitable lithium salt

-

Deuterated solvent (e.g., CD₃CN or CD₃OD)

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

-

Volumetric flasks, pipettes, and NMR tubes

Step-by-Step Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of 2-Hydroxymethyl-12-crown-4 of known concentration (e.g., 10 mM) in the chosen deuterated solvent.

-

Prepare a stock solution of the lithium salt of a much higher concentration (e.g., 200 mM) in the same deuterated solvent.

-

-

NMR Sample Preparation:

-

Prepare a series of NMR tubes. In each tube, place a fixed amount of the crown ether stock solution.

-

Add increasing amounts of the lithium salt stock solution to each tube, creating a range of host-to-guest molar ratios (e.g., from 0:1 to 2:1).

-

Ensure the final volume in each NMR tube is the same by adding the appropriate amount of pure deuterated solvent.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum for each sample at a constant temperature.

-

Record the chemical shifts of one or more well-resolved protons of the crown ether that show a significant change upon complexation.

-

-

Data Analysis:

-

Plot the change in chemical shift (Δδ) of a chosen proton against the molar ratio of [Li⁺]/[Crown Ether].

-

Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1) using non-linear regression analysis to calculate the stability constant (Kₛ).

-

An In-Depth Technical Guide to the Synthesis of 1,4,7,10-Tetraoxacyclododecane-2-methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of a viable and scientifically grounded synthetic route for 1,4,7,10-Tetraoxacyclododecane-2-methanol, a functionalized crown ether with significant potential in various scientific and therapeutic applications. Drawing upon established principles of macrocyclic chemistry and modern synthetic methodologies, this document outlines a two-stage approach, commencing with the synthesis of the parent macrocycle, 1,4,7,10-Tetraoxacyclododecane (12-crown-4), followed by its targeted functionalization to introduce the hydroxymethyl moiety.

Introduction: The Significance of Functionalized Crown Ethers

Crown ethers, first discovered by Charles Pedersen, are cyclic polyethers renowned for their ability to selectively bind cations.[1] This property has led to their widespread use as phase-transfer catalysts and in the development of ion-selective sensors.[1] The parent compound, 1,4,7,10-Tetraoxacyclododecane, also known as 12-crown-4, exhibits a particular affinity for the lithium cation.[2]

The introduction of functional groups onto the crown ether scaffold, such as the hydroxymethyl group in this compound, dramatically expands their utility. This functional handle allows for the covalent attachment of the crown ether to other molecules or materials, enabling the development of novel drug delivery systems, targeted therapeutic agents, and advanced materials for applications such as lithium recovery.[3][4] For instance, 2-Hydroxymethyl-12-crown-4 has been utilized in the preparation of hydrogel adsorbents for the recovery of lithium ions and as a starting material for the synthesis of more complex molecules.[3]

This guide will detail a robust synthesis strategy, providing both the theoretical underpinnings and practical, step-by-step protocols for the laboratory-scale production of this important molecule.

Part 1: Synthesis of the Macrocyclic Precursor: 1,4,7,10-Tetraoxacyclododecane (12-crown-4)

The foundational step in the synthesis of our target molecule is the preparation of the 12-crown-4 ring system. The most common and effective method for this is a modified Williamson ether synthesis, which is often facilitated by a "template effect."

The Williamson Ether Synthesis and the Template Effect

The Williamson ether synthesis is a classic organic reaction that forms an ether from an organohalide and a deprotonated alcohol (alkoxide).[2] In the context of crown ether synthesis, this involves the cyclization of a linear precursor containing multiple ether linkages. However, intermolecular polymerization can be a significant side reaction, leading to low yields of the desired cyclic product.

To overcome this, the concept of the "template effect" is employed. A suitable cation, in this case, the lithium ion (Li⁺), is introduced into the reaction mixture. The lithium ion coordinates with the oxygen atoms of the linear precursor, holding it in a conformation that favors intramolecular cyclization over intermolecular polymerization.[2] This pre-organization of the reactant significantly enhances the yield of the desired crown ether.

Experimental Protocol: Synthesis of 1,4,7,10-Tetraoxacyclododecane (12-crown-4)

This protocol is adapted from established methods for the synthesis of crown ethers.[2]

Materials:

-

Triethylene glycol

-

1,2-Bis(2-chloroethoxy)ethane

-

Potassium hydroxide (KOH)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Lithium perchlorate (LiClO₄) (as a potential template, though KOH is also effective)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve triethylene glycol in anhydrous THF.

-

Base Addition: While stirring vigorously, add a freshly prepared concentrated aqueous solution of potassium hydroxide. A slight exotherm may be observed.

-

Addition of Dihalide: After stirring for approximately 15-20 minutes, add a solution of 1,2-bis(2-chloroethoxy)ethane in THF dropwise via the dropping funnel.

-

Reflux: Upon completion of the addition, heat the reaction mixture to reflux and maintain vigorous stirring for 18-24 hours.[1]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the bulk of the THF by rotary evaporation.[1]

-

Dilute the resulting slurry with dichloromethane and filter to remove the precipitated potassium chloride salts.[1]

-

Wash the collected salts with additional dichloromethane to recover any adsorbed product.

-

Combine the organic filtrates and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the solution under reduced pressure.

-

The crude 12-crown-4 can be purified by vacuum distillation.

-

Table 1: Reaction Parameters for 12-crown-4 Synthesis

| Parameter | Value |

| Reactant 1 | Triethylene glycol |

| Reactant 2 | 1,2-Bis(2-chloroethoxy)ethane |

| Base | Potassium hydroxide |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Temperature | Reflux (approx. 66 °C) |

| Reaction Time | 18-24 hours |

Part 2: Functionalization of 12-crown-4 to Yield this compound

With the successful synthesis of the 12-crown-4 macrocycle, the next critical step is the introduction of the hydroxymethyl group onto the ring. Direct functionalization of the aliphatic backbone of crown ethers can be achieved through various methods, with radical-mediated C-H activation being a prominent strategy.

Mechanism: Radical-Mediated C-H Hydroxymethylation

This proposed functionalization relies on a free-radical chain reaction. The key steps are:

-

Initiation: A radical initiator, such as dibenzoyl peroxide, is thermally or photochemically decomposed to generate initial radicals.

-

Hydrogen Abstraction: The initiator radical abstracts a hydrogen atom from a carbon atom of the 12-crown-4 ring, generating a crown ether radical. The carbon atoms alpha to the ether oxygens are the most likely sites for this abstraction due to the stabilizing effect of the adjacent oxygen atoms.

-

Propagation: The crown ether radical reacts with a suitable source of the hydroxymethyl group. A plausible, though not explicitly documented for this specific reaction, approach would be the use of formaldehyde or a formaldehyde equivalent. The resulting adduct would then need to be stabilized, potentially through a subsequent reduction step.

-

Termination: The reaction is terminated by the combination of any two radical species.

An alternative and potentially simpler approach for direct functionalization of aliphatic crown ethers involves photochemical activation.[5]

Experimental Protocol: Synthesis of this compound

This protocol is a proposed route based on general principles of crown ether functionalization. Optimization of reaction conditions may be necessary.

Materials:

-

1,4,7,10-Tetraoxacyclododecane (12-crown-4)

-

Paraformaldehyde

-

Dibenzoyl peroxide (or another suitable radical initiator)

-

Anhydrous, inert solvent (e.g., benzene or acetonitrile)

-

Sodium borohydride (for reduction, if necessary)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, dissolve 12-crown-4 and paraformaldehyde in the anhydrous solvent.

-

Initiation: Add the radical initiator (e.g., dibenzoyl peroxide) to the reaction mixture.

-

Reaction: Heat the mixture to reflux under a nitrogen atmosphere for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If necessary, a reduction step with a mild reducing agent like sodium borohydride in an appropriate solvent (e.g., ethanol) may be performed to convert any intermediate species to the desired alcohol.

-

Quench the reaction with water and extract the product into an organic solvent such as dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate.

Table 2: Proposed Reaction Parameters for Functionalization

| Parameter | Value/Reagent |

| Starting Material | 1,4,7,10-Tetraoxacyclododecane |

| Functionalizing Agent | Paraformaldehyde |

| Initiator | Dibenzoyl peroxide |

| Solvent | Anhydrous Benzene or Acetonitrile |

| Reaction Temperature | Reflux |

| Purification Method | Silica Gel Column Chromatography |

Characterization

The successful synthesis of this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the presence of the hydroxymethyl group.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl functional group (O-H stretch).

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Conclusion and Future Perspectives

This guide has outlined a comprehensive and scientifically sound approach for the synthesis of this compound. The two-part strategy, involving the initial formation of the 12-crown-4 macrocycle followed by a proposed radical-mediated functionalization, provides a clear pathway for researchers to obtain this valuable compound. The provided experimental protocols, while requiring optimization for specific laboratory conditions, are based on well-established chemical principles.

The availability of a reliable synthetic route to this compound will undoubtedly spur further research into its applications. In the realm of drug development, its ability to be conjugated to biomolecules opens up possibilities for targeted delivery of therapeutics. In materials science, its selective lithium-binding properties can be harnessed for the development of advanced separation and sensing technologies. Further investigations into alternative functionalization methods and the exploration of the coordination chemistry of this and related functionalized crown ethers will continue to be a fruitful area of research.

References

-

Silicon-Bridged Bis(12-crown-4) Ethers as Ionophores for Sodium Ion-Selective Electrodes. (URL: [Link])

-

Conformational analysis of 12-crown-4 - ResearchGate. (URL: [Link])

-

12-Crown-4 - Wikipedia. (URL: [Link])

-

Modification of cyclodextrin-based microgels with 2-hydroxymethyl-12-crown ether-4 for higher and selective Li + ion adsorption from aqueous medium | Request PDF - ResearchGate. (URL: [Link])

-

18-crown-6 - Organic Syntheses Procedure. (URL: [Link])

-

2-Methylol-12-crown-4 ether immobilized PolyHIPEs toward recovery of lithium(i) - New Journal of Chemistry (RSC Publishing). (URL: [Link])

-

Hydroxymethylation using benzyl chloromethyl ether reagents. - ResearchGate. (URL: [Link])

-

Direct synthetic routes to functionalised crown ethers - PMC - NIH. (URL: [Link])

-

This compound - PubChem. (URL: [Link])

-

Engineering Li/Na selectivity in 12-Crown-4-functionalized polymer membranes - PubMed. (URL: [Link])

-

Alkoxyalkylation of Electron-Rich Aromatic Compounds - MDPI. (URL: [Link])

-

18.2: Preparing Ethers - Chemistry LibreTexts. (URL: [Link])

-

Fabrication and Evaluation of Aminoethyl benzo-12-crown-4 Functionalized Polymer Brushes adsorbents Formed by Surface-initiated ATRP Based on Macroporous PolyHIPEs and Postsynthetic Modification | Request PDF - ResearchGate. (URL: [Link])

-

Molecular design of crown ethers. 12. Complexation thermodynamics of 12- to 16-crown-4: thermodynamic origin of high lithium sel. (URL: [Link])

- US2304431A - Method of effecting chemical reactions involving formaldehyde - Google P

-

13.3 Reactions of Ethers | Organic Chemistry - YouTube. (URL: [Link])

-

Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. (URL: [Link])

-

The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System. (URL: [Link])

-

Chapter II Crown Ethers - VTechWorks. (URL: [Link])

-

Radical hydroxymethylation of alkyl iodides using formaldehyde as a C1 synthon. (URL: [Link])

-

Radical hydroxymethylation of alkyl iodides using formaldehyde as a C1 synthon - Chemical Science (RSC Publishing) - The Royal Society of Chemistry. (URL: [Link])

-

1,4,7,10-Tetraoxacyclododecane | C8H16O4 | CID 9269 - PubChem. (URL: [Link])

-

Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties: From Synthesis to Applications - MDPI. (URL: [Link])

-

CANNIZZARO reaction of FORMALDEHYDE- HCHO - YouTube. (URL: [Link])

-

1,4,7-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane | C14H26N4O6 | CID 107830. (URL: [Link])

-

Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. (URL: [Link])

-

Crown Ether-Grafted Graphene Oxide-Based Materials—Synthesis, Characterization and Study of Lithium Adsorption from Complex Brine - PMC - PubMed Central. (URL: [Link])

-

SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS - IIP Series. (URL: [Link])

-

Cyclic ether synthesis from diols using trimethyl phosphate - RSC Publishing. (URL: [Link])

-

1,4,7,10-Tetramethyl-1,4,7,10-tetraazacyclododecane - PubChem. (URL: [Link])

Sources

1,4,7,10-Tetraoxacyclododecane-2-methanol molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1,4,7,10-Tetraoxacyclododecane-2-methanol

Abstract

This compound, a functionalized derivative of the 12-crown-4 ether, represents a pivotal molecular building block in the fields of supramolecular chemistry, materials science, and pharmacology. Its unique architecture, combining the cation-binding capabilities of a crown ether with a reactive hydroxyl group, allows for its integration into more complex molecular systems. This guide provides a comprehensive analysis of its molecular structure and intricate conformational landscape. We will explore the inherent flexibility of the 12-membered ring, the profound influence of the hydroxymethyl substituent, and the conformational reorganization that occurs upon cation complexation. This document synthesizes data from computational studies and experimental techniques to offer researchers and drug development professionals a foundational understanding of this versatile molecule's behavior at the atomic level.

Introduction to this compound

Nomenclature and Chemical Identity

The subject of this guide is a substituted crown ether. The parent macrocycle, 1,4,7,10-tetraoxacyclododecane, is a cyclic tetramer of ethylene oxide more commonly known as 12-crown-4.[1][2] The addition of a hydroxymethyl (-CH₂OH) group at the 2-position provides a key functional handle.

| Identifier | Value | Source |

| IUPAC Name | (1,4,7,10-Tetraoxacyclododecan-2-yl)methanol | [3] |

| Common Synonyms | 2-Hydroxymethyl-12-crown-4, (12-Crown-4)-2-methanol | [4] |

| CAS Number | 75507-26-5 | [3] |

| Molecular Formula | C₉H₁₈O₅ | [3] |

| Molecular Weight | 206.24 g/mol | [3] |

| SMILES | OCC1COCCOCCOCCO1 | [3] |

The 12-Crown-4 Ether Core: A Foundation of Host-Guest Chemistry

The 12-crown-4 core is renowned for its ability to selectively complex with alkali metal cations, showing a particular specificity for the lithium cation (Li⁺).[1] This interaction is driven by the coordination of the cation with the lone pairs of the four oxygen atoms lining the macrocyclic cavity. The size of the cavity and the flexibility of the ring are critical determinants of its binding affinity and selectivity.[5][6]

Significance of the Hydroxymethyl Substituent: A Functional Handle

The primary hydroxyl group is the molecule's most significant feature from a synthetic and application-oriented perspective. It serves as a versatile attachment point, enabling the covalent linkage of the crown ether moiety to other structures, including:

-

Polymers, to create ion-conductive materials.[7]

-

Therapeutic agents, to modify their solubility, membrane permeability, or create ion-responsive drug delivery systems.

-

Solid supports, for applications in chromatography and ion extraction.

Molecular Structure and Physicochemical Properties

The molecule's structure consists of a 12-membered ring containing four oxygen and eight carbon atoms, with a hydroxymethyl group attached to one of the carbons adjacent to an ether oxygen.

Physicochemical Characteristics

The interplay between the polar ether and hydroxyl groups and the nonpolar ethylene backbone defines its physicochemical properties, which are crucial for predicting its behavior in different environments.

| Property | Predicted Value | Significance |

| Topological Polar Surface Area (TPSA) | 57.15 Ų | [3] Influences membrane permeability and solubility. |

| LogP (Octanol-Water Partition Coeff.) | -0.5727 | [3] Indicates a high degree of hydrophilicity. |

| Hydrogen Bond Acceptors | 5 | [3] Four ether oxygens and one hydroxyl oxygen. |

| Hydrogen Bond Donors | 1 | [3] The primary hydroxyl group. |

| Rotatable Bonds | 1 (exocyclic) | [3] Refers to the C-CH₂OH bond, contributing to conformational diversity. |

The Conformational Landscape: A Dynamic Equilibrium

The biological and chemical function of this compound is inextricably linked to its three-dimensional shape. The molecule does not exist as a single static structure but rather as a dynamic equilibrium of multiple, interconverting conformers.

Conformational Flexibility of the Parent 12-Crown-4 Ring

Extensive computational studies on the unsubstituted 12-crown-4 ring have revealed a complex potential energy surface with numerous low-energy conformations.[8][9] These analyses demonstrate that the relative stability of conformers is highly sensitive to the computational method and force field employed, underscoring the need for careful interpretation of theoretical results.[8] The ring can pucker and fold in various ways to minimize steric hindrance and optimize dipole interactions, leading to a collection of conformers that are close in energy and readily interconvert at room temperature.

Influence of the Hydroxymethyl Substituent

The addition of the -CH₂OH group introduces two key factors that further shape the conformational landscape:

-

Steric Influence: The substituent can adopt pseudo-equatorial or pseudo-axial orientations relative to the ring, each with different steric interactions that influence the overall ring pucker.

-

Intramolecular Hydrogen Bonding: The hydroxyl proton can form a hydrogen bond with one of the adjacent ether oxygen atoms within the crown ether ring. This interaction can significantly stabilize specific conformers where the substituent is oriented correctly, effectively locking in a preferred local geometry.

Cation Complexation and Conformational Reorganization

The primary function of a crown ether is cation binding, a process that induces a dramatic conformational change. In its free, uncomplexed state, the ring is flexible. Upon binding a cation like Li⁺, the ether oxygens turn inward to coordinate with the metal ion, forcing the ring into a more rigid and ordered conformation.[5][10] This cation-induced folding is the cornerstone of its application in ion-selective sensors and transport systems.

Caption: Conformational change upon cation binding.

Methodologies for Conformation Elucidation

A multi-pronged approach combining computational modeling and experimental spectroscopy is required to fully characterize the conformational preferences of this compound.

Caption: Integrated workflow for conformational analysis.

Experimental Protocol: Low-Temperature ¹³C NMR Spectroscopy

This protocol is designed to investigate the dynamic conformational equilibria of the crown ether ring by slowing the rate of interconversion, allowing for the potential resolution of signals from distinct conformers.

Objective: To determine the free energy barrier (ΔG‡) for the ring inversion process.

Instrumentation:

-

NMR Spectrometer (≥400 MHz) equipped with a variable temperature control unit.

-

Standard 5 mm NMR tubes.

Materials:

-

This compound (15-20 mg).

-

Deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃) (approx. 0.6 mL).

-

Internal standard (e.g., Tetramethylsilane, TMS).

Methodology:

-

Sample Preparation:

-

Accurately weigh 15-20 mg of the compound and dissolve it in ~0.6 mL of the chosen deuterated solvent in an NMR tube.

-

Add TMS as a reference (0 ppm). Ensure the sample is fully dissolved and homogenous.

-

Rationale: CD₃OD is a good choice for its low freezing point and ability to hydrogen bond, mimicking protic environments. CDCl₃ offers a less interactive, aprotic environment.

-

-

Initial Spectrum Acquisition (Room Temperature):

-

Acquire a standard proton-decoupled ¹³C NMR spectrum at ambient temperature (e.g., 298 K).

-

Record chemical shifts. At this temperature, rapid conformational exchange is expected, leading to time-averaged signals where chemically similar carbons appear as single, sharp peaks.

-

Rationale: This spectrum serves as the baseline for the fast-exchange regime.

-

-

Low-Temperature Analysis:

-

Gradually lower the probe temperature in increments of 10-15 K.

-

Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum.

-

Rationale: Gradual cooling prevents thermal shock to the probe and ensures the sample temperature is uniform.

-

-

Identifying the Coalescence Temperature (Tc):

-

Monitor the line shapes of the carbon signals, particularly the ring carbons. As the temperature decreases, the rate of ring inversion slows. Signals corresponding to carbons that exchange sites between different conformations will broaden.

-

The temperature at which two exchanging signals just merge into a single broad peak is the coalescence temperature (Tc).

-

Continue lowering the temperature past Tc until the signals resolve into sharp, distinct peaks for each conformation (the slow-exchange regime).

-

Rationale: Tc is the critical data point for calculating the energy barrier. Observing the slow-exchange spectrum confirms the dynamic process.

-

-

Data Analysis and Calculation:

-

From the slow-exchange spectrum, determine the chemical shift difference (Δν in Hz) between the exchanging sites.

-

Use the Eyring equation or a simplified approximation to calculate the rate constant (k) at coalescence: k = (π * Δν) / √2.

-

Calculate the free energy of activation (ΔG‡) using the equation: ΔG‡ = RTc [2.303 log(k * h / (kB * Tc))], where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.

-

Trustworthiness: This protocol is self-validating. The observation of signal broadening, coalescence, and subsequent sharpening at lower temperatures provides direct evidence of a dynamic conformational process and allows for the quantitative determination of its energetic barrier.[5]

-

Implications for Drug Development and Material Science

Understanding the structure and conformation of this compound is paramount for its effective application.

-

Linker Design: The orientation and flexibility of the hydroxymethyl group, dictated by the ring's conformation, will influence how it presents itself for reaction and the ultimate geometry of the final product.

-

Ion-Responsive Systems: In drug delivery, a molecule containing this moiety could be designed to release its payload in response to specific ion concentrations (e.g., changes in Na⁺/K⁺ levels), as the binding event will trigger a significant structural change.

-

Modulating Bioavailability: Attaching this hydrophilic crown ether to a lipophilic drug can drastically alter its solubility and pharmacokinetic profile. The conformation of the crown ether will affect how it interacts with water molecules and biological membranes.

Conclusion

This compound is more than a simple substituted macrocycle; it is a dynamic molecular entity whose function is governed by a delicate balance of conformational energies. Its flexible 12-crown-4 framework, influenced by its functional substituent and responsive to its ionic environment, makes it a powerful and adaptable tool. For researchers in drug development and materials science, a thorough grasp of its structural dynamics is the key to unlocking its full potential in the design of novel, intelligent, and functional molecular systems.

References

-

ResearchGate. Conformational analysis of 12-crown-4. [Link]

-

ACS Publications. Conformational Study of the Structure of Free 12-Crown-4. The Journal of Physical Chemistry A. [Link]

-

International Union of Crystallography. Structure of di[bis(1,4,7,10-tetraoxacyclododecane)sodium] tetrachlorodioxouranate(VI)-methanol (1/2), [Na(12-crown-4)₂]₂[UO₂Cl₄].2MeOH. Acta Crystallographica Section C. [Link]

-

Wikipedia. 12-Crown-4. [Link]

-

Canadian Science Publishing. Conformational analysis of configurationally isomeric dicyclohexano-12-crown-4 ethers and their lithium complexes in solution. Canadian Journal of Chemistry. [Link]

-

PubChem. This compound. [Link]

-

PubChem. 1,4,7,10-Tetraoxacyclododecane. [Link]

-

ACS Publications. 12-Crown-4 ethers: solid-state stereochemical features. The Journal of Organic Chemistry. [Link]

-

ACS Publications. Molecular design of crown ethers. 12. Complexation thermodynamics of 12- to 16-crown-4. The Journal of Organic Chemistry. [Link]

Sources

- 1. 12-Crown-4 - Wikipedia [en.wikipedia.org]

- 2. 1,4,7,10-Tetraoxacyclododecane | C8H16O4 | CID 9269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. SID 87571337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. supram.nankai.edu.cn [supram.nankai.edu.cn]

- 7. 12-クラウン-4 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. journals.iucr.org [journals.iucr.org]

Theoretical Investigations into Cation Binding by 2-Hydroxymethyl-12-crown-4: A Computational Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Crown ethers represent a cornerstone of host-guest chemistry, with their selective cation binding capabilities driving innovations in fields ranging from ion sensing to pharmacology. The 12-crown-4 (12C4) macrocycle is particularly noted for its affinity for the lithium cation (Li⁺), a preference dictated by the principle of size compatibility between the ion and the ether's cavity.[1][2] Functionalization of the crown ether scaffold provides a powerful strategy to modulate these binding properties. This technical guide delves into the theoretical methodologies used to study and predict the cation binding behavior of a specific derivative, 2-Hydroxymethyl-12-crown-4 (HM-12C4). We will explore the foundational principles of cation-crown ether interactions, dissect the computational workflows used to quantify these interactions, and analyze the pivotal role of the hydroxymethyl substituent in enhancing binding affinity and selectivity. This guide is intended for researchers and professionals seeking to leverage computational chemistry for the rational design of novel ionophores and molecular recognition systems.

Introduction: The Significance of Crown Ethers and Theoretical Modeling

The discovery of crown ethers by Charles Pedersen in 1967 launched the field of supramolecular chemistry.[1] These cyclic polyethers possess a unique architecture: a hydrophilic inner cavity formed by oxygen atoms, ideal for coordinating with positive ions, and a hydrophobic exterior that confers solubility in organic solvents.[1] This structure enables them to act as phase-transfer catalysts and ion carriers.

The selectivity of a crown ether is primarily governed by the "size-fit" concept, where the optimal binding occurs when the cation's ionic radius closely matches the crown's cavity size.[2][3] For instance, 12-crown-4, with its small cavity, shows a pronounced selectivity for Li⁺ over larger alkali metal ions like Na⁺ and K⁺.[1][2][4]

While experimental techniques like calorimetry and spectroscopy provide essential thermodynamic data[5][6][7], they can be resource-intensive. Theoretical studies, particularly those employing quantum mechanics, offer a complementary and predictive approach.[8][9] Computational methods allow for:

-

Rapid Screening: Evaluating a wide range of host-guest combinations in silico.

-

Mechanistic Insight: Visualizing and analyzing the precise 3D geometry of the complex and the nature of the bonding interactions.

-

Property Prediction: Calculating key metrics like binding energy, which correlate with experimental stability constants.

-

Rational Design: Guiding the synthesis of new ligands with tailored selectivities by predicting the effects of structural modifications.

This guide focuses on 2-Hydroxymethyl-12-crown-4, a derivative where a -CH₂OH group is appended to the macrocyclic ring. This substituent is poised to influence cation binding through both electronic and steric effects, making it an interesting subject for theoretical exploration.

Core Theoretical Methodologies: A Scientist's Perspective

The accurate theoretical description of host-guest systems requires methods that can correctly model non-covalent interactions, conformational flexibility, and solvent effects.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is the workhorse of computational chemistry for systems of this size.[8] It offers an excellent balance between accuracy and computational cost.

-

Why DFT? Unlike simpler molecular mechanics methods, DFT explicitly treats electrons, making it suitable for describing the nuanced electronic interactions involved in cation-ether binding. It is more computationally tractable than higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), which are often too demanding for molecules of this size.

-

Choice of Functional and Basis Set: The accuracy of a DFT calculation is critically dependent on the chosen exchange-correlation functional and basis set.

-

Functional: The B3LYP functional is a widely used and well-validated hybrid functional for these types of studies, known for providing reliable geometries and energies.[2][4][8] Other modern, dispersion-corrected functionals (e.g., ωB97X-D, M06-2X) are also excellent choices, as they are specifically designed to better capture the non-covalent forces (van der Waals interactions) that are significant in host-guest complexes.

-

Basis Set: A Pople-style basis set like 6-31G(d) or 6-311+G(d,p) is a common starting point. The inclusion of polarization functions (d) and diffuse functions (+) is crucial. Polarization functions allow for more flexibility in describing bonding, while diffuse functions are essential for accurately modeling systems with diffuse electron density, such as the lone pairs on oxygen atoms that are key to cation binding.

-

Solvation Models

Gas-phase calculations are a useful starting point for understanding intrinsic binding affinity, but interactions in a condensed phase are strongly influenced by the solvent.

-

Implicit Solvation (Continuum Models): Models like the Polarizable Continuum Model (PCM) are computationally efficient ways to approximate solvent effects. The solvent is treated as a continuous medium with a defined dielectric constant. This approach captures the bulk electrostatic effects of the solvent but misses specific host-solvent or cation-solvent interactions (e.g., hydrogen bonds).

-

Explicit Solvation: In this approach, a number of individual solvent molecules are included in the calculation, typically forming the first solvation shell around the complex. This is computationally more expensive but provides a much more realistic picture, especially for protic solvents like water or methanol that can form strong hydrogen bonds.[10]

Molecular Dynamics (MD) Simulations

While DFT is excellent for calculating static structures and energies, MD simulations are used to explore the conformational dynamics and thermodynamics of the system over time.[11][12]

-

Why MD? Crown ethers are highly flexible molecules.[13] An MD simulation can explore the vast landscape of possible conformations for the free crown ether and its cation complex, providing insight into the entropic contributions to binding. By calculating the potential of mean force (PMF), one can derive the free energy of binding, which is more directly comparable to experimental data than the electronic energy from a single DFT calculation.[14]

Cation Binding by Substituted 12-Crown-4 Ethers

Theoretical studies consistently show that substituents significantly alter the binding capability of the 12C4 ring. The effect is primarily electronic.[2][15]

-

Electron-Donating Groups (EDGs): Groups like alkyl (-CH₃), hydroxyl (-OH), and amino (-NH₂) increase the electron density on the oxygen atoms within the crown ether cavity.[2][16] This enhanced negative electrostatic potential leads to a stronger attraction with the positively charged cation, thereby increasing the binding energy.

-

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or fluoroalkyls pull electron density away from the cavity oxygens.[16] This diminishes the electrostatic attraction and weakens the binding to cations.

The selectivity order for unsubstituted 12C4 is consistently predicted to be Li⁺ > Na⁺ > K⁺, which aligns with the size-fit principle.[2][4] DFT calculations show that while Li⁺ fits snugly within the plane of the oxygen atoms, the larger Na⁺ and K⁺ ions sit "atop" the crown ether, leading to less optimal coordination and weaker binding.[4]

The Specific Role of the 2-Hydroxymethyl (-CH₂OH) Substituent

The 2-hydroxymethyl group on HM-12C4 introduces two key modifications:

-

Inductive Effect: As an alkyl-based group, it acts as a weak electron-donating group, which is expected to slightly increase the binding energy for all cations compared to the parent 12C4.

-

Direct Coordination/Hydrogen Bonding: The hydroxyl group (-OH) itself contains an oxygen atom with lone pairs. This presents the possibility of the sidearm folding back to allow this "extra" oxygen to participate directly in coordinating the cation. This would transform the ligand from a tetradentate to a pentadentate chelator, significantly enhancing stability. This "lariat ether" effect is a well-known strategy for boosting binding affinity.[3]

Therefore, theoretical models of HM-12C4 complexes are expected to show not only a general increase in binding strength but also potentially altered geometries compared to unsubstituted 12C4, as the sidearm reorients to engage the bound cation.

Quantitative Insights from DFT

The primary output from DFT studies for comparing binding strength is the binding energy (ΔE_bind) . It is typically calculated in the gas phase as follows:

ΔE_bind = E_complex - (E_host + E_guest)

Where:

-

E_complex is the total electronic energy of the optimized host-guest complex.

-

E_host is the total electronic energy of the optimized free host molecule.

-

E_guest is the total electronic energy of the cation.

A more negative ΔE_bind indicates a stronger interaction. The table below compiles representative theoretical binding energies for 12C4 with alkali metal cations to illustrate the established selectivity trend.

| Cation | Ionic Radius (Å) | Cavity Size (12C4, Å) | Typical Calculated Binding Energy (kcal/mol) | Reference |

| Li⁺ | 0.76 | ~1.2 - 1.5 | -35 to -45 | [2][4] |

| Na⁺ | 1.02 | ~1.2 - 1.5 | -25 to -35 | [2][4] |

| K⁺ | 1.38 | ~1.2 - 1.5 | -15 to -25 | [2][4] |

Note: Exact values vary depending on the level of theory and basis set used.

A Practical Workflow for DFT Investigation of a [Li(HM-12C4)]⁺ Complex

This section provides a self-validating protocol for a typical DFT investigation.

Step 1: Structure Preparation

-

Action: Build an initial 3D structure of the 2-Hydroxymethyl-12-crown-4 molecule and the Li⁺ ion using molecular modeling software (e.g., Avogadro, GaussView).

-

Causality: A reasonable starting geometry is needed for the optimization algorithm to find the true energy minimum efficiently. Place the Li⁺ ion near the center of the crown ether cavity. Several starting orientations of the hydroxymethyl sidearm should be considered (e.g., pointing away from the ring, pointing towards the cation) to ensure the global minimum is found.

Step 2: Geometry Optimization

-

Action: Perform a full geometry optimization using your chosen DFT method (e.g., B3LYP/6-311+G(d,p)) and a solvation model if desired (e.g., PCM for methanol). This calculation should be repeated for the free HM-12C4 molecule as well.

-

Causality: This step finds the lowest energy arrangement of the atoms, providing the equilibrium structure of the complex and the free ligand. The optimization algorithm systematically adjusts atomic positions to minimize the forces on each atom.

Step 3: Validation via Frequency Analysis

-

Action: Perform a vibrational frequency calculation at the same level of theory used for the optimization.

-

Causality (Self-Validation): This is a critical validation step. A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), not a stable structure. If an imaginary frequency is found, the geometry must be distorted along the corresponding vibrational mode and re-optimized.

Step 4: Energy Calculation and Analysis

-

Action: Extract the final electronic energies (with zero-point vibrational energy correction, if desired for more accuracy) from the validated output files for the [Li(HM-12C4)]⁺ complex and the free HM-12C4 ligand.

-

Causality: These energies are the fundamental quantities needed to calculate the binding energy.

Step 5: Binding Energy Calculation

-

Action: Use the formula: ΔE_bind = E_[Li(HM-12C4)]⁺ - (E_HM-12C4 + E_Li⁺). Note that the electronic energy of the bare ion (E_Li⁺) is zero.

-

Causality: This final calculation quantifies the strength of the interaction. The process should be repeated for other cations (Na⁺, K⁺) to predict selectivity.

Below is a Graphviz diagram illustrating this computational workflow.

Caption: Workflow for DFT Calculation of Cation Binding Energy.

Bridging Theory with Experiment

The ultimate test of a theoretical model is its ability to reproduce and predict experimental results. The calculated binding energy (ΔE) in the gas phase is most closely related to the enthalpy of complexation (ΔH) in non-polar solvents.[6] More sophisticated calculations that include thermal corrections, entropy, and solvation effects can be used to compute the Gibbs free energy of binding (ΔG), which is directly related to the experimentally measured stability constant (K) via the equation ΔG = -RT ln(K).[17]

Strong correlations between DFT-calculated binding affinities and experimentally determined stability constants for various crown ether-cation systems have been demonstrated, lending high confidence to the predictive power of these computational methods.[15] Discrepancies often arise from challenges in accurately modeling solvation, highlighting the importance of choosing an appropriate solvation model for the system under study.[10]

Future Directions and Applications

The theoretical framework described here provides a powerful tool for advancing molecular recognition technologies. Future research efforts may focus on:

-

Designing Novel Ionophores: Using computational screening to design HM-12C4 derivatives with enhanced selectivity for medically or environmentally important ions.

-

Developing Ion-Selective Sensors: Integrating theoretically optimized ligands into sensor platforms for real-time ion detection.

-

Drug Delivery Systems: Engineering functionalized crown ethers as components of drug delivery vehicles that can respond to specific ionic concentrations in the body.

-

Advanced Materials: Creating polymers or metal-organic frameworks incorporating HM-12C4 moieties for applications in ion separation and extraction.

By combining predictive theoretical modeling with targeted experimental synthesis and validation, the development cycle for new functional supramolecular systems can be significantly accelerated.

References

-

Inoue, Y., Liu, Y., Tong, L. H., Ouchi, M., & Hakushi, T. (1993). Molecular design of crown ethers. 12. Complexation thermodynamics of 12- to 16-crown-4: thermodynamic origin of high lithium selectivity of 14-crown-4. The Journal of Organic Chemistry, 58(20), 5411–5413. [Link]

-

Ćeranić, K., Milovanović, B., & Petković, M. (2023). Density functional theory study of crown ether–magnesium complexes: from a solvated ion to an ion trap. Physical Chemistry Chemical Physics, 25(47), 32656-32665. [Link]

-

Inoue, Y., Liu, Y., & Hakushi, T. (1993). Complexation thermodynamics of crown ethers. Part 3. 12-Crown-4 to 36-crown-12: from rigid to flexible ligand. Journal of the Chemical Society, Perkin Transactions 2, (11), 2269-2275. [Link]

-

Ozawa, S., & Kimura, E. (1995). Thermodynamics of Complexation of Sodium Ion with 12-Crown-4 and 18-Crown-6 in Pyridine. Zeitschrift für Naturforschung B, 50(3), 423-428. [Link]

-

Diao, C., Wang, D., & Zhang, D. (2012). A DFT study on the metal binding selectivity of 12-crown-4 and its heterocyclic analogs. Journal of Molecular Modeling, 18(8), 3523–3531. [Link]

-

Ramos, M. L., et al. (2000). Thermodynamics of Lithium−Crown Ether (12-Crown-4 and 1-Benzyl-1-aza-12-crown-4) Interactions in Acetonitrile and Propylene Carbonate. The Anion Effect on the Coordination Process. The Journal of Physical Chemistry B, 104(28), 6739–6747. [Link]

-

McAnanama-Brereton, S., & Gordon, W. A. (2021). Thermodynamics of Li–Crown Ether Interactions in Aqueous Solvent. ACS Omega, 6(1), 539–547. [Link]

-

Wikipedia. (2024). Crown ether. [Link]

-

Hadisaputra, S., Khotimah, H., & Hakim, A. (2021). DFT Study of Selectivity of 12-Crown-4 Derivatives on Alkali Metal Ions. Proceedings of the 2nd International Conference on Science and Technology Education (ICOSTE 2021). [Link]

-

Ghammamy, S., et al. (2012). Synthesis, Metal Ion Complexation and Computational Studies of Thio Oxocrown Ethers. International Journal of Molecular Sciences, 13(12), 16730–16744. [Link]

-

Asfari, Z., et al. (2001). A molecular dynamics study in vacuo and in an explicit water phase was undertaken on 21C7 benzo and cyclohexano crown ether derivatives... New Journal of Chemistry, 25(3), 441-452. [Link]

-

Najjar, E., et al. (2021). Symmetry–Binding Correlations of Crown Ether Complexes with Li+ and Na+. The Journal of Physical Chemistry A, 125(30), 6673–6681. [Link]

-

Hadisaputra, S., Khotimah, H., & Hakim, A. (2021). DFT Study of Selectivity of 12-Crown-4 Derivatives on Alkali Metal Ions. ResearchGate. [Link]

-

Wipff, G., & Kollman, P. A. (1991). Molecular mechanics and dynamics studies of crown ether - cation interactions: free energy calculations on the cation selectivity of dibenzo-18-crown-6 and dibenzo-30-crown-10. Journal of the American Chemical Society, 113(23), 8769–8779. [Link]

-

Patai, S. (Ed.). (1980). The Chemistry of Ethers, Crown Ethers, Hydroxyl Groups and Their Sulphur Analogues. John Wiley & Sons. [Link]

-

Rizzi, A., et al. (2018). Computation of host–guest binding free energies with a new quantum mechanics based mining minima algorithm. Journal of Computational Chemistry, 39(23), 1845–1856. [Link]

-

Zhang, H., et al. (2006). Optimized structures of the crown-4 ethers complexing with Li + and Na + by B3LYP/6-31G* method. Journal of Molecular Structure: THEOCHEM, 760(1-3), 103-108. [Link]

-

Simal-Gandara, J. (2022). Host–Guest Complexes. Molecules, 27(24), 8968. [Link]

-

ResearchGate. (n.d.). Review articles in HOST GUEST CHEMISTRY. [Link]

-

Schneider, H. J., & Yatsimirsky, A. K. (2008). Selectivity in supramolecular host–guest complexes. Chemical Society Reviews, 37(2), 263-277. [Link]

-

ResearchGate. (n.d.). Crown ethers-complexes and selectivity. [Link]

-

Royal Society of Chemistry. (n.d.). Host–guest chemistry. [Link]

Sources

- 1. Crown ether - Wikipedia [en.wikipedia.org]

- 2. atlantis-press.com [atlantis-press.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. supram.nankai.edu.cn [supram.nankai.edu.cn]

- 6. Complexation thermodynamics of crown ethers. Part 3. 12-Crown-4 to 36-crown-12: from rigid to flexible ligand - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis, Metal Ion Complexation and Computational Studies of Thio Oxocrown Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Computation of host–guest binding free energies with a new quantum mechanics based mining minima algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Density functional theory study of crown ether–magnesium complexes: from a solvated ion to an ion trap - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. Molecular dynamics study of 21C7 crown ether derivatives and their alkali cation complexes. Comparison with 1,3-alt-calix[4]arene-crown-6 compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. Symmetry–Binding Correlations of Crown Ether Complexes with Li+ and Na+ - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Selectivity in supramolecular host–guest complexes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

The Serendipitous Crown: A Technical Guide to the Discovery and Evolution of Functionalized Crown Ethers

Abstract

This in-depth technical guide charts the journey of functionalized crown ethers, from their serendipitous discovery to their current-day applications as sophisticated molecular tools. We delve into the foundational principles of their synthesis and host-guest chemistry, providing a detailed exploration of strategic functionalization. This guide is tailored for researchers, scientists, and drug development professionals, offering not only a historical perspective but also actionable, field-proven insights into the experimental choices that drive innovation in this fascinating area of supramolecular chemistry. We will explore detailed synthetic protocols, quantitative application data, and the logical frameworks behind the design of these remarkable molecules.

A Fortuitous Finding: The Dawn of Crown Ether Chemistry

The story of crown ethers begins not with a deliberate quest, but with an unexpected observation. In 1967, Charles J. Pedersen, a chemist at DuPont, was researching the synthesis of multidentate ligands for complexing divalent cations.[1] His work involved linking two catecholate groups, and during the purification of a target compound, he isolated a peculiar crystalline byproduct in a mere 0.4% yield.[2] This "goo," as he initially described it, exhibited an unusual property: it was sparingly soluble in methanol but dissolved readily in the presence of sodium salts.[3][4]

This serendipitous discovery was the first isolation of a crown ether, specifically 2,3,11,12-dibenzo-1,4,7,10,13,16-hexaoxacyclo-octadeca-2,11-diene, which Pedersen aptly named "dibenzo-18-crown-6".[2][5] The name "crown" was inspired by the molecule's three-dimensional structure, which resembles a crown when it chelates a metal ion.[6] The nomenclature "x-crown-y" was established, where 'x' is the total number of atoms in the macrocyclic ring and 'y' is the number of oxygen atoms.[6]

Pedersen's keen observation and subsequent systematic investigation into this new class of compounds revealed their remarkable ability to selectively bind alkali metal cations within their central cavity.[1] This groundbreaking work, which laid the foundation for the field of supramolecular chemistry, was recognized with the 1987 Nobel Prize in Chemistry, shared with Donald J. Cram and Jean-Marie Lehn, who further expanded upon his discoveries.[3]

The Art of the Macrocycle: Synthesizing Functionalized Crown Ethers

The utility of crown ethers extends far beyond their initial discovery, largely due to the ability to introduce functional groups onto their macrocyclic framework. These functional groups serve as handles to tune their solubility, attach them to other molecules or surfaces, and introduce new functionalities such as chromophores for sensing or chiral selectors for separation. The synthesis of functionalized crown ethers can be broadly categorized into two main strategies: templated macrocyclization and direct functionalization.

Templated Macrocyclization: Building from Functionalized Precursors

This approach involves the cyclization of open-chain precursors that already bear the desired functional groups. The presence of a templating cation (e.g., K⁺, Na⁺) is often crucial, as it organizes the linear precursor into a conformation that favors cyclization over polymerization.[7]

A prime example is the synthesis of aromatic crown ethers, such as the versatile intermediate 4'-aminobenzo-15-crown-5. This compound is a valuable precursor for a wide range of further functionalization due to the reactivity of the amino group.

Step 1: Nitration of Benzo-15-crown-5

-

Reactants: To a mixture of benzo-15-crown-5 (1.5 g, 5.6 mmol), glacial acetic acid (18 mL), and chloroform (20 mL), add nitric acid (5 mL, 70%) dropwise over 30 minutes with stirring.

-

Reaction: Allow the mixture to stir at room temperature for 24 hours.

-

Work-up: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with chloroform.

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield 4'-nitrobenzo-15-crown-5.

Step 2: Reduction of 4'-Nitrobenzo-15-crown-5

-

Reactants: Dissolve the 4'-nitrobenzo-15-crown-5 obtained in the previous step in a suitable solvent such as ethanol or methanol.

-

Catalyst: Add a catalytic amount of palladium on carbon (10% Pd/C).

-